molecular formula C6H5N3O2 B2369836 2-Nitro-1-(prop-2-ynyl)-1H-imidazole CAS No. 1070878-68-0

2-Nitro-1-(prop-2-ynyl)-1H-imidazole

Cat. No.: B2369836
CAS No.: 1070878-68-0
M. Wt: 151.125
InChI Key: DNHBKQXETVPSLC-UHFFFAOYSA-N
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Description

2-Nitro-1-(prop-2-ynyl)-1H-imidazole is a heterocyclic compound that contains both a nitro group and an alkynyl group attached to an imidazole ring

Scientific Research Applications

2-Nitro-1-(prop-2-ynyl)-1H-imidazole has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-1-(prop-2-ynyl)-1H-imidazole typically involves the reaction of 2-nitroimidazole with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures (around 80°C) for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-1-(prop-2-ynyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The alkynyl group can participate in nucleophilic substitution reactions.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: Reagents such as sodium azide or alkyl halides can be used.

    Cyclization: Catalysts like copper(I) bromide can facilitate cyclization reactions.

Major Products Formed

    Reduction: 2-Amino-1-(prop-2-ynyl)-1H-imidazole.

    Substitution: Various substituted imidazole derivatives.

    Cyclization: Polycyclic imidazole compounds.

Mechanism of Action

The mechanism of action of 2-Nitro-1-(prop-2-ynyl)-1H-imidazole involves its bioreductive activation under hypoxic conditions. The nitro group is reduced to form reactive intermediates that can bind to cellular nucleophiles. This property makes it useful as a hypoxia marker in tumor imaging .

Comparison with Similar Compounds

Similar Compounds

    2-Nitroimidazole: Lacks the alkynyl group but shares the nitroimidazole core.

    Propargyl Imidazole: Contains the alkynyl group but lacks the nitro group.

Uniqueness

2-Nitro-1-(prop-2-ynyl)-1H-imidazole is unique due to the presence of both the nitro and alkynyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and applications in various fields.

Properties

IUPAC Name

2-nitro-1-prop-2-ynylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O2/c1-2-4-8-5-3-7-6(8)9(10)11/h1,3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHBKQXETVPSLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C=CN=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a round bottom flask was added 2-nitroimidazole (500 mg, 4.42 mmol), propargyl bromide (631 mg, 5.31 mmol), potassium carbonate (733 mg, 5.31 mmol) and DMF (5 mL). The reaction was stirred overnight at RT. TLC (EtOAc) indicated complete reaction. The reaction was poured onto water (20 mL) and extracted into EtOAc (3×20 mL). The combined organics were washed with water (5×20 mL). The organic layer was then concentrated in vacuo and purified on a silica gel cartridge using EtOAc:Hex as the eluent to afford 571 mg (85% yield) of 10 as a pale yellow solid. 1H NMR (CDCl3, 400 MHz), δ: 2.63 (1H, d, J=5.6 Hz), 5.23 (2H, d, J=2.4 Hz), 7.20 (1H, d, J=1.2 Hz), 7.46 (1H, s). Mass Spec (lo-res): Calc'd for C6H5N3O2: 151.04; found: 152.10 (M+H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
631 mg
Type
reactant
Reaction Step One
Quantity
733 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
85%

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